molecular formula C33H23N5O11S2 B11554372 4-{(E)-[(4-{[(2Z)-2-(4-{[(3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 3-nitrobenzenesulfonate

4-{(E)-[(4-{[(2Z)-2-(4-{[(3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 3-nitrobenzenesulfonate

Cat. No.: B11554372
M. Wt: 729.7 g/mol
InChI Key: CYIHDEKXICNWCO-LZYGUKJHSA-N
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Description

The compound 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE is a complex organic molecule It features multiple functional groups, including nitro, sulfonate, imine, and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-formylphenyl 3-nitrobenzenesulfonate with hydrazine to form the hydrazone intermediate.

    Imine Formation: The hydrazone intermediate undergoes further condensation with 4-formylphenyl 3-nitrobenzenesulfonate to form the final imine product.

    Sulfonation: The final step involves the sulfonation of the imine product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonate derivatives.

Scientific Research Applications

4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.

    Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Potential use as a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE depends on its application:

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    In Materials Science: It may exhibit unique electronic or optical properties due to its conjugated system and functional groups.

Comparison with Similar Compounds

4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 3-NITROBENZENE-1-SULFONATE: can be compared with similar compounds such as:

  • 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 4-NITROBENZENE-1-SULFONATE
  • 4-[(E)-[(4-{N’-[(Z)-{4-[(3-NITROBENZENESULFONYL)OXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)IMINO]METHYL]PHENYL 2-NITROBENZENE-1-SULFONATE

These compounds share similar structural features but differ in the position of the nitro group on the benzene ring. This difference can influence their chemical reactivity and applications.

Properties

Molecular Formula

C33H23N5O11S2

Molecular Weight

729.7 g/mol

IUPAC Name

[4-[[4-[[(Z)-[4-(3-nitrophenyl)sulfonyloxyphenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]phenyl] 3-nitrobenzenesulfonate

InChI

InChI=1S/C33H23N5O11S2/c39-33(36-35-22-24-9-17-30(18-10-24)49-51(46,47)32-6-2-4-28(20-32)38(42)43)25-11-13-26(14-12-25)34-21-23-7-15-29(16-8-23)48-50(44,45)31-5-1-3-27(19-31)37(40)41/h1-22H,(H,36,39)/b34-21?,35-22-

InChI Key

CYIHDEKXICNWCO-LZYGUKJHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)N/N=C\C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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